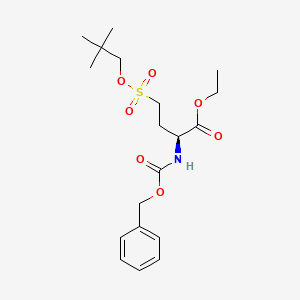
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate is a complex organic compound with significant applications in synthetic chemistry and pharmaceutical research. This compound features a combination of functional groups, including an ester, a sulfonyl group, and a benzyloxycarbonyl-protected amine, which contribute to its reactivity and utility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 2-amino-4-hydroxybutanoate and benzyl chloroformate.
Protection of the Amine Group: The amino group is protected using benzyl chloroformate to form the benzyloxycarbonyl (Cbz) protected amine.
Sulfonylation: The hydroxyl group is then converted to a sulfonate ester using neopentyl sulfonyl chloride under basic conditions.
Esterification: Finally, the compound is esterified to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester or sulfonyl groups, potentially converting them to alcohols or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be introduced under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or thiols.
Substitution: Various substituted sulfonate esters.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving esterases and sulfatases. Its protected amine group also makes it useful in peptide synthesis.
Medicine
Pharmaceutical research utilizes this compound in the development of prodrugs. The benzyloxycarbonyl group can be removed under physiological conditions, releasing the active drug.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate involves its interaction with specific molecular targets. The ester and sulfonyl groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. The benzyloxycarbonyl group provides protection during synthesis and can be selectively removed to activate the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (S)-2-amino-4-hydroxybutanoate: Lacks the benzyloxycarbonyl and sulfonyl groups, making it less versatile in synthetic applications.
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate: Similar but lacks the sulfonyl group, reducing its reactivity in certain reactions.
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((methylsulfonyl)butanoate: Contains a methylsulfonyl group instead of a neopentyloxy sulfonyl group, affecting its steric and electronic properties.
Uniqueness
Ethyl (S)-2-(((benzyloxy)carbonyl)amino)-4-((neopentyloxy)sulfonyl)butanoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The neopentyloxy sulfonyl group offers steric hindrance, making it more selective in reactions compared to similar compounds with less bulky groups.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C19H29NO7S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
ethyl (2S)-4-(2,2-dimethylpropoxysulfonyl)-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C19H29NO7S/c1-5-25-17(21)16(11-12-28(23,24)27-14-19(2,3)4)20-18(22)26-13-15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3,(H,20,22)/t16-/m0/s1 |
Clé InChI |
KAMIZRQZMOMKIU-INIZCTEOSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CCS(=O)(=O)OCC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(CCS(=O)(=O)OCC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


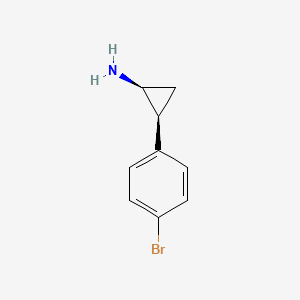
![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)
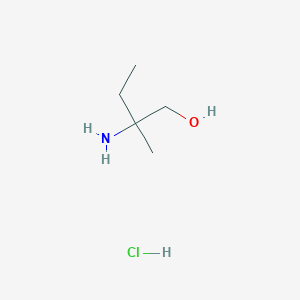
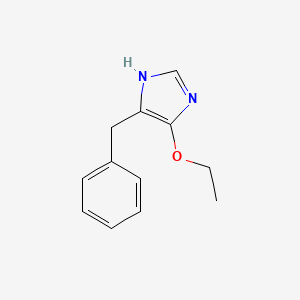
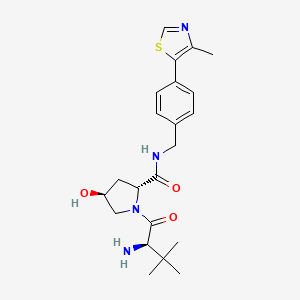
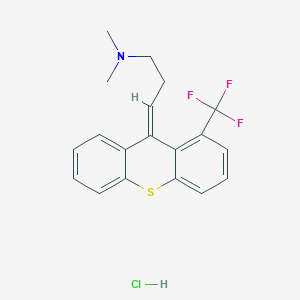
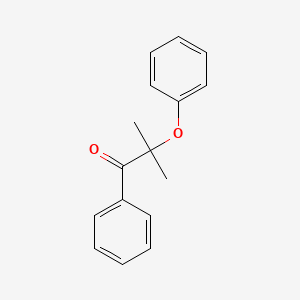
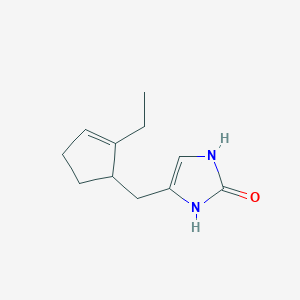
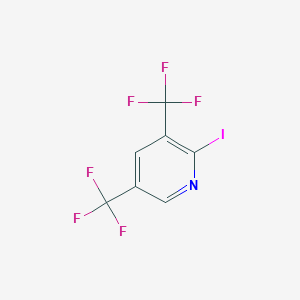

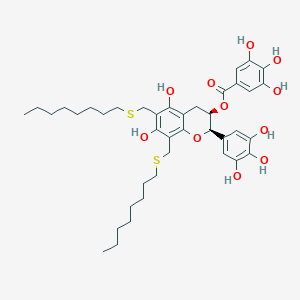
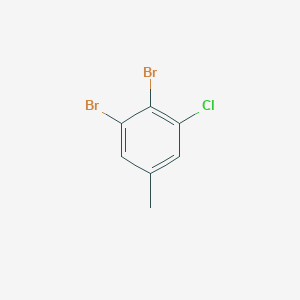
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
